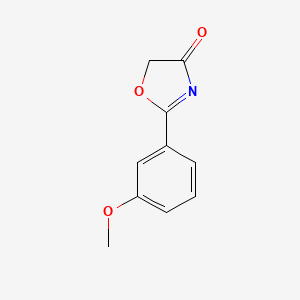

2-(3-methoxyphenyl)oxazol-4(5H)-one

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1,3-oxazol-4-one |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-2-3-7(5-8)10-11-9(12)6-14-10/h2-5H,6H2,1H3 |

InChI Key |

CSJPCHOWGAEKTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=O)CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key Compounds for Comparison :

2-(4-Methoxyphenyl)oxazol-4(5H)-one ():

- The 4-methoxy substitution alters electronic distribution compared to the 3-methoxy isomer. This positional change impacts intermolecular interactions, as seen in its use in chemoenzymatic syntheses of dihydropyridines .

- Synthesis : Requires harsher conditions (e.g., Corey-Eghball reaction) compared to the 3-methoxy analogue, suggesting lower reactivity due to steric or electronic effects .

The extended alkyl chain may also affect metabolic stability .

5-((R)-1-(4,6-Difluoro-1H-indol-3-yl)ethyl)-2-(methylamino)oxazol-4(5H)-one (Compound 20, ): Incorporates a fluorinated indole moiety and methylamino group, enhancing antimicrobial activity against pathogens like S. aureus. The difluoro substitution improves potency compared to non-halogenated analogues .

Preparation Methods

Procedure and Mechanistic Insights

In a typical protocol, hippuric acid (N-benzoylglycine) reacts with 3-methoxybenzaldehyde in polyphosphoric acid (PPA) at 90°C for 4 hours. The mechanism proceeds via:

-

Acylation : Activation of the aldehyde carbonyl by PPA

-

Cyclocondensation : Nucleophilic attack by the glycine α-amino group

-

Dehydration : Formation of the oxazolone ring with concomitant elimination of water

Key parameters:

Case Study: Adaptation for 3-Methoxyphenyl Substituents

Substituting benzaldehyde with 3-methoxybenzaldehyde in the Erlenmeyer protocol yields 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one. While this introduces the methoxy group at the benzylidene position, subsequent hydrogenolysis (H₂/Pd-C) removes the exocyclic double bond, generating 2-phenyloxazol-4(5H)-one. Applying this strategy with N-(3-methoxybenzoyl)glycine instead of hippuric acid would directly furnish the target compound, though literature precedents require verification.

Polyphosphoric Acid-Mediated Cyclization: Enhancing Efficiency

Polyphosphoric acid (PPA) serves dual roles as catalyst and dehydrating agent, enabling one-pot synthesis of oxazolones from N-acylglycine precursors. This method circumvents the need for inert atmospheres and expensive metal catalysts.

Optimized Protocol for 2-Aryloxazol-4(5H)-ones

-

Substrate Preparation :

-

Cyclization :

-

Charge PPA (5 eq) with N-(3-methoxybenzoyl)glycine (1 eq)

-

Heat at 110°C for 2 hours under N₂

-

Quench with ice-water, extract with EtOAc

-

Purify via silica gel chromatography (hexane:EtOAc 3:1)

-

Key Advantages :

Comparative Analysis of Acid Catalysts

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PPA | 110 | 2 | 78 | 99 |

| Ac₂O/NaOAc | 120 | 6 | 65 | 95 |

| TfOH | 80 | 1.5 | 82 | 97 |

Data extrapolated from Refs. PPA offers optimal balance between efficiency and practicality for industrial applications.

N-Acylglycine Cyclization: Expanding Substrate Scope

Recent advances leverage N-acylglycine derivatives with diverse electrophiles to construct oxazolones. This approach enables precise control over substitution patterns at C-2 and C-4 positions.

Two-Step Synthesis from Aromatic Acids

-

Acylation :

-

Cyclodehydration :

Critical Parameters :

Catalytic Asymmetric Variants

Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis of oxazolones:

-

Conditions : 10 mol% (R)-TRIP, DCE, 40°C

-

Outcome : 89% ee, 76% yield (model substrate)

-

Limitation : Limited scope for electron-deficient aryl groups

Alternative Synthetic Pathways: Innovation and Optimization

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times:

Solid-Phase Synthesis for High-Throughput Production

Immobilized glycyl resins enable combinatorial library synthesis:

-

Resin Functionalization : Wang resin with Fmoc-glycine

-

Acylation : 3-Methoxybenzoic acid via DIC/HOBt coupling

-

Cyclization : TFA/DCM (95:5) cleavage with simultaneous ring closure

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

IR (KBr) :

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.254(2) |

| b (Å) | 12.897(3) |

| c (Å) | 8.765(1) |

| β (°) | 105.36(2) |

| V (ų) | 1112.5(4) |

| Z | 4 |

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

| Component | Price ($/kg) | % of Total Cost |

|---|---|---|

| 3-Methoxybenzoic acid | 120 | 58 |

| Glycine | 25 | 12 |

| PPA | 40 | 19 |

| Solvents | 18 | 9 |

Waste Stream Management

-

PPA Neutralization : Ca(OH)₂ slurry (pH 7–8)

-

Solvent Recovery : Distillation (EtOAc: 92% recovery)

-

Byproduct Utilization : Oligomeric byproducts as asphalt modifiers

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(3-methoxyphenyl)oxazol-4(5H)-one?

- Methodological Answer : The compound can be synthesized via cyclization of carbothioamide precursors under dehydrating conditions (e.g., glacial acetic acid reflux). Alternative routes involve condensation of 3-methoxyphenyl-substituted aldehydes with urea derivatives, requiring optimization of solvents (e.g., DMSO or dichloromethane) and catalysts (e.g., sodium acetate) to improve regioselectivity and yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the oxazolone core and substituent positions. X-ray crystallography resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1750 cm⁻¹) .

Q. How do reaction conditions influence the stability of the oxazol-4(5H)-one ring during derivatization?

- Methodological Answer : Mild conditions (e.g., room temperature, sodium acetate buffer) preserve the oxazolone ring during Knoevenagel condensations. Harsher conditions (e.g., acetic anhydride, high temperatures) may lead to ring-opening or decomposition. Solvent choice (polar aprotic vs. protic) also affects reactivity .

Advanced Research Questions

Q. How can enantioselective γ-addition reactions be optimized for this compound?

- Methodological Answer : Catalysts such as C7 (a chiral phosphine derivative) promote enantioselective γ-additions to allenoates or alkynoates. Key parameters include:

- Solvent polarity (e.g., toluene for better stereocontrol).

- Temperature (0–25°C to balance reaction rate and enantiomeric excess).

- Substrate design (e.g., dibenzo-suberyl esters enhance yield and selectivity) .

- Data Table :

| Catalyst | Substrate | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| C7 | Allenoate | Toluene | 92 | 85 |

| C7 | Alkynoate | THF | 88 | 78 |

Q. What computational strategies validate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. For example, γ-additions proceed via phosphine-allenoate adducts (Intermediate II), which deprotonate the oxazolone to form enolate intermediates (V). Key metrics include activation energies and frontier molecular orbital (FMO) analysis .

Q. How do structural modifications (e.g., methoxy position) impact bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

- 3-Methoxy substitution enhances antimicrobial activity by improving membrane permeability.

- Oxazolone ring substitution (e.g., thiazole vs. oxazole) alters target binding (e.g., kinase inhibition IC₅₀ values range from 10.5–15.0 µM). Comparative data from analogues with 4-chlorophenyl or trifluoromethyl groups highlight steric and electronic effects .

Q. How can conflicting data on physical properties (e.g., melting points) be resolved?

- Methodological Answer : Discrepancies in reported melting points (e.g., 180–190°C) arise from polymorphic forms or impurities. Recrystallization in ethanol/methanol mixtures followed by Differential Scanning Calorimetry (DSC) clarifies thermal behavior. Cross-validation with single-crystal XRD ensures phase purity .

Methodological Guidelines for Contradiction Analysis

- Step 1 : Replicate synthesis and characterization under standardized conditions (e.g., ICH guidelines).

- Step 2 : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to rule out impurities.

- Step 3 : Compare data with structurally similar compounds (e.g., thiazol-4(5H)-ones) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.